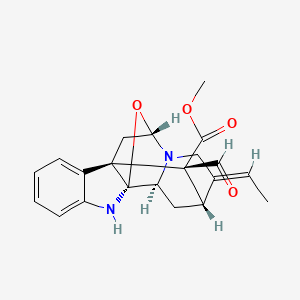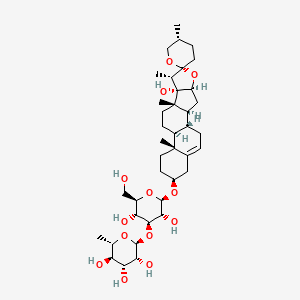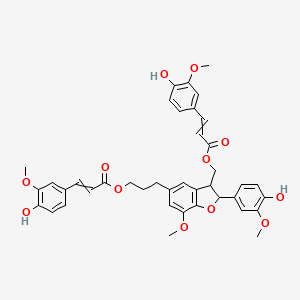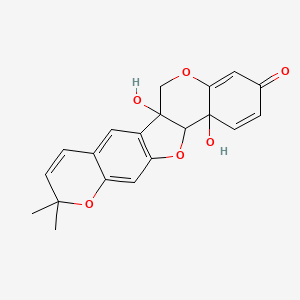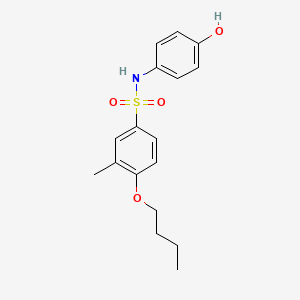
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide, also known as BHMS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in different biochemical and physiological studies.
作用機序
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide exerts its anti-inflammatory and anticancer effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. The compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation. 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has been shown to have various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha. 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has also been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
実験室実験の利点と制限
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, the compound's low bioavailability and potential toxicity at high concentrations limit its use in in vivo studies. Additionally, 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide's specificity for COX-2 may limit its use in studies that require the inhibition of other enzymes involved in inflammation.
将来の方向性
There are several future directions for 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide research. One potential area of study is the compound's use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has been shown to reduce the levels of amyloid-beta, which is a protein that accumulates in the brains of Alzheimer's patients. Another potential area of study is the use of 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide in combination with other compounds to enhance its therapeutic effects. For example, 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has been shown to enhance the anticancer effects of cisplatin, a commonly used chemotherapy drug.
合成法
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide can be synthesized using different methods; however, the most common approach involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with 4-hydroxyaniline. This reaction leads to the formation of 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide, which can be purified using different techniques such as recrystallization and chromatography.
科学的研究の応用
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has been used in various scientific studies due to its potential therapeutic applications. One of the most significant areas of research has been the compound's anti-inflammatory properties. Studies have shown that 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in inflammation. 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzene-1-sulfonamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-3-4-11-22-17-10-9-16(12-13(17)2)23(20,21)18-14-5-7-15(19)8-6-14/h5-10,12,18-19H,3-4,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOISALIXQPJSDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B602784.png)

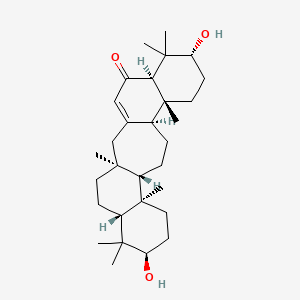
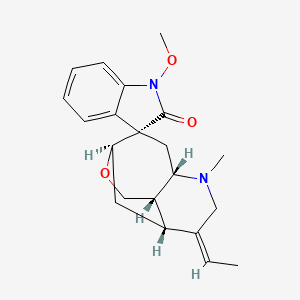
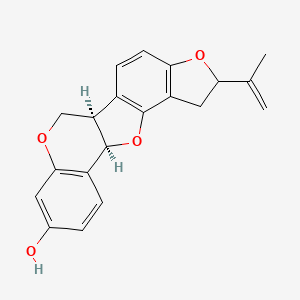
![(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B602794.png)
![(1R,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B602795.png)
